4-Bromo-3-methylanisole
Overview
Description
4-Bromo-3-methylanisole, also known as 2-Bromo-5-methoxytoluene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where a bromine atom, a methoxy group, and a methyl group are substituted at different positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
4-Bromo-3-methylanisole can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the bromination of 4-methoxy-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production: Industrially, this compound can be produced by the bromination of anisole derivatives under controlled conditions to ensure selective substitution at the desired position.
Chemical Reactions Analysis
4-Bromo-3-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the methyl group can undergo oxidation to form alcohols or ketones.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds, leading to the synthesis of more complex organic molecules.
Scientific Research Applications
4-Bromo-3-methylanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylanisole in chemical reactions involves the formation of reactive intermediates such as sigma complexes or radical species. These intermediates undergo further transformations to yield the final products. The methoxy and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
4-Bromo-3-methylanisole can be compared with other similar compounds such as:
1-Bromo-4-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
1-Bromo-2-methylbenzene: Lacks the methoxy group, affecting its chemical behavior and uses.
1-Bromo-4-methylbenzene: Lacks the methoxy group, resulting in different chemical properties and applications.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct reactivity and utility in various fields.
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNSXFQRKVFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029338 | |
Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27060-75-9 | |
Record name | 4-Bromo-3-methylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Bromo-4-methoxy-2-methylbenzene in the synthesis of (±)-Norascyronones A and B?
A: 1-Bromo-4-methoxy-2-methylbenzene serves as the starting material in the total synthesis of (±)-Norascyronones A and B. [] This commercially available compound undergoes a series of reactions, including a crucial Mn/Cu-mediated oxidative cascade annulation, ultimately leading to the target molecules. [] The researchers chose this specific starting material likely due to its structural features that lend themselves well to the planned synthetic route.
Q2: The paper mentions a key Mn/Cu-mediated oxidative cascade annulation. How does 1-Bromo-4-methoxy-2-methylbenzene participate in this reaction?
A: While the paper doesn't provide a detailed step-by-step mechanism, it highlights that the Mn/Cu-mediated oxidative cascade annulation is crucial for forming the tetracyclic core of norascyronones. [] It can be inferred that 1-Bromo-4-methoxy-2-methylbenzene undergoes several transformations before participating in this key step. The bromine atom likely acts as a handle for introducing new functionalities or facilitating ring-closing reactions. Further research into the specific reaction conditions and intermediates would be needed to elucidate the exact role of 1-Bromo-4-methoxy-2-methylbenzene in this cascade.
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